![molecular formula C₂₈H₃₇NO₁₀ B1140485 4-Methylumbelliferyl 2-Acetamido-2-deoxy-3,6-dipivaloyl-beta-D-galactopyranoside CAS No. 849207-59-6](/img/structure/B1140485.png)
4-Methylumbelliferyl 2-Acetamido-2-deoxy-3,6-dipivaloyl-beta-D-galactopyranoside
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Overview
Description
Synthesis Analysis
The synthesis of 4-Methylumbelliferyl glycosides, including 4-Methylumbelliferyl 2-Acetamido-2-deoxy-3,6-dipivaloyl-beta-D-galactopyranoside, often involves the reaction of 4-Methylumbelliferone with activated sugar derivatives under controlled conditions. Szweda et al. (1989) detailed a method for synthesizing 4-Methylumbelliferyl N-acetyl-α- and -β-D-galactopyranosaminides, which are closely related compounds, through reactions at room temperature followed by specific group transformations, highlighting the intricate steps involved in creating such molecules (Szweda et al., 1989).
Molecular Structure Analysis
The molecular structure of 4-Methylumbelliferyl glycosides is characterized by the presence of a 4-Methylumbelliferone moiety linked to a sugar derivative through a glycosidic bond. This configuration is crucial for its biological activity, as the enzymatic cleavage site is typically located at this bond. The fluorescent properties of the molecule are attributed to the 4-Methylumbelliferone part, which exhibits strong fluorescence upon hydrolysis from the sugar moiety. The specific molecular interactions and the fluorescence mechanism were detailed by Decastel et al. (1984), emphasizing the influence of the microenvironment on the fluorescence intensity of such compounds (Decastel et al., 1984).
Chemical Reactions and Properties
The chemical reactivity of this compound is predominantly centered around the glycosidic bond linking the sugar and umbelliferone moieties. Enzymatic hydrolysis of this bond by specific glycosidases results in the release of fluorescent 4-Methylumbelliferone, a reaction exploited in the detection of enzyme activities. The binding and fluorescence quenching studies by Khan et al. (1981) on a similar compound, 4-Methylumbelliferyl beta-D-galactopyranoside, provide insight into the enzyme-substrate interactions and the hydrophobic nature of the binding environment, which are relevant to understanding the properties of related molecules (Khan et al., 1981).
Scientific Research Applications
Enzyme Activity Detection
4-Methylumbelliferyl derivatives have been synthesized for the highly sensitive fluorimetric detection of enzyme activities, such as N-acetyl-α-D-galactopyranosaminidase, which is crucial in diagnosing and understanding genetic disorders like Schindler disease (R. Szweda et al., 1989). Similarly, derivatives of 4-Methylumbelliferyl have been developed for direct determination of hexosaminidase A, providing a method for diagnosing Tay-Sachs disease and aiding in carrier detection (Y. Ben-yoseph et al., 1985).
Lectin Binding Studies
The compound has also been used to characterize the binding to peanut agglutinin, allowing for detailed studies of lectin interactions and offering insights into the specificity and strength of these interactions, which are fundamental for understanding cell-cell recognition and signaling (H. de Boeck et al., 1983).
Fluorescence Probes
4-Methylumbelliferyl-glycosides serve as fluorescence probes to study the microenvironment of sugar-binding sites on lectin molecules. This application is significant for elucidating the interactions within biological systems at the molecular level, contributing to the development of biomolecular diagnostics and therapeutics (M. Decastel et al., 1984).
Mechanism of Action
Target of Action
The primary target of 4-Methylumbelliferyl 2-Acetamido-2-deoxy-3,6-dipivaloyl-beta-D-galactopyranoside is β-hexosaminidases . These enzymes play a crucial role in the degradation of glycosaminoglycans, glycolipids, and glycoproteins in cells .
Mode of Action
This compound acts as a fluorogenic substrate for β-hexosaminidases . Upon enzymatic cleavage by these enzymes, a fluorescent molecule, 4-methylumbelliferone (4-MU) , is released . The fluorescence of 4-MU can be used to quantify the activity of β-hexosaminidases .
Biochemical Pathways
The enzymatic cleavage of this compound by β-hexosaminidases is a part of the larger lysosomal degradation pathway . This pathway is responsible for
Future Directions
properties
IUPAC Name |
[(3R,6S)-5-acetamido-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl 2,2-dimethylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37NO10/c1-14-11-20(31)37-18-12-16(9-10-17(14)18)36-24-21(29-15(2)30)23(39-26(34)28(6,7)8)22(32)19(38-24)13-35-25(33)27(3,4)5/h9-12,19,21-24,32H,13H2,1-8H3,(H,29,30)/t19?,21?,22-,23?,24+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXSONYTZFSEJG-TYXDZGKNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C(C)(C)C)O)OC(=O)C(C)(C)C)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3C(C([C@H](C(O3)COC(=O)C(C)(C)C)O)OC(=O)C(C)(C)C)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37NO10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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